(4R)-4-Amino-1-pentanol

Description

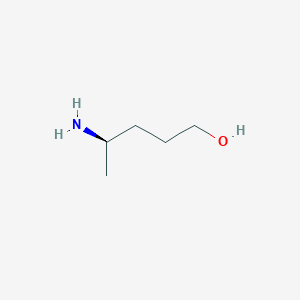

(4R)-4-Amino-1-pentanol (CAS: 927-55-9; IUPAC name: 4-Aminopentan-1-ol) is a chiral amino alcohol with the molecular formula C₅H₁₃NO and a molecular weight of 103.16 g/mol . Structurally, it features a hydroxyl group at the terminal carbon (C1) and an amino group at the C4 position in the (R)-configuration. This compound is widely utilized as a precursor in pharmaceutical synthesis, such as in the production of 4-(4-hydroxy-1-methylbutylamino)-7-chloroquinoline, an intermediate for antimalarial agents . Additionally, its role in enzymatic acylation reactions has been extensively studied, particularly in chemoselective synthesis of amides or esters .

Properties

IUPAC Name |

(4R)-4-aminopentan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO/c1-5(6)3-2-4-7/h5,7H,2-4,6H2,1H3/t5-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAXJUENAJXWFBX-RXMQYKEDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCO)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCO)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

103.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Transition Metal-Catalyzed Reductive Amination

The ketone precursor 4-oxopentanol undergoes asymmetric reductive amination using Ru catalysts. For example, (R)-MeOBIPHEP-Ru complexes enable enantioselective hydrogenation of imines derived from 4-oxopentanol and ammonia. Key conditions include:

-

Catalyst : Ru/(R)-MeOBIPHEP (0.5 mol%)

-

Acid additive : I₂ (1 equiv)

-

Solvent : Methanol/water (9:1)

-

Yield : 85%

This method avoids isolating imine intermediates, simplifying the process. The acidic environment stabilizes intermediates, enhancing reaction efficiency.

Enzymatic Reductive Amination

Imine reductases (IREDs) catalyze the asymmetric amination of α-hydroxymethyl ketones . For instance, 4-hydroxymethyl-1-pentanone reacts with ammonium salts in the presence of IRED-114, yielding (4R)-4-amino-1-pentanol with:

-

Yield : 78%

-

ee : 99%.

The one-pot enzymatic process combines hydroxymethylation and reductive amination, offering an eco-friendly route.

Reduction of Lactam Precursors

δ-Lactam Reduction

Phenylglycinol-derived δ-lactams are alkylated and reduced to yield enantiopure 5-aminopentanols. For example:

-

Dialkylation : δ-lactam 1a reacts with allyl tosylate and methyl iodide.

-

Reduction : LiAlH₄ reduces the lactam to this compound.

This method leverages stereoselective alkylation to establish the quaternary center, followed by reductive ring opening.

Sodium Borohydride Reduction

N-(Tetrahydrofuranyl)picolinamides undergo NaBH₄-mediated reduction/ring-opening:

-

Substrate : N-(2-tetrahydrofuranyl)picolinamide

-

Conditions : NaBH₄ (5 equiv), EtOH/H₂O (100:1), 60°C

-

Yield : 86%.

The reaction proceeds via hydride attack and protonation, producing amino alcohols without racemization.

Hydrolysis of Protected Intermediates

Gabriel Synthesis

A phthalimide-protected intermediate is hydrolyzed to release this compound:

-

Phthalimide formation : 5-bromo-1-pentanol reacts with phthalimide.

-

Hydrolysis : NaOH (2M, reflux, 10 h).

-

Yield : 91%

-

Purity : 99.5%.

This classic method ensures high purity but requires resolution steps for enantioselectivity.

Enzymatic and Microbial Synthesis

Microbial Fermentation

Engineered E. coli strains convert glucose to this compound via metabolic pathways involving L-lysine decarboxylase and alcohol dehydrogenase .

-

Titer : 12 g/L

-

ee : 99%.

This sustainable approach is scalable but demands optimized fermentation conditions.

Resolution of Racemic Mixtures

Chiral Chromatography

Racemic 4-amino-1-pentanol is resolved using Chiralcel OJ-3R columns:

-

Mobile phase : n-hexane/ethanol (95:5)

-

Resolution (Rs) : 2.3.

While effective, this method is cost-prohibitive for large-scale production.

Comparison of Methods

| Method | Yield (%) | ee (%) | Scalability | Cost |

|---|---|---|---|---|

| Ru-catalyzed amination | 85 | 98 | High | $$$ |

| Enzymatic amination | 78 | 99 | Moderate | $$ |

| δ-Lactam reduction | 62 | 99 | High | $$$ |

| Gabriel synthesis | 91 | Racemic | Moderate | $ |

| Microbial fermentation | 12 g/L | 99 | High | $$ |

Chemical Reactions Analysis

Types of Reactions: (4R)-4-Amino-1-pentanol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be further reduced to form primary amines.

Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products:

Oxidation: Produces ketones or aldehydes.

Reduction: Yields primary amines.

Substitution: Results in various substituted derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

1.1 Drug Development

(4R)-4-Amino-1-pentanol serves as a versatile building block in the synthesis of pharmaceutical compounds. Its chiral nature allows it to participate in asymmetric synthesis, which is crucial for developing enantiomerically pure drugs. For instance, it has been utilized in the synthesis of GPR88 receptor agonists, which are potential therapeutic agents for neurological disorders .

1.2 Antidiabetic and Antimicrobial Activities

Recent studies have indicated that derivatives of this compound exhibit significant antidiabetic and antimicrobial properties. For example, compounds derived from this amino alcohol have shown substantial inhibition of α-amylase and α-glucosidase enzymes, which are critical targets in diabetes management . Additionally, these derivatives demonstrated broad-spectrum antimicrobial activity against various bacterial strains, indicating their potential as new antibiotic agents .

Synthesis Processes

2.1 Catalytic Processes

this compound is often used as a chiral catalyst or a starting material in the synthesis of more complex molecules. Its ability to act as a nucleophile makes it suitable for reactions such as nucleophilic substitutions and additions, which are prevalent in organic synthesis .

2.2 Green Chemistry Applications

In the context of sustainable chemistry, this compound has been explored as a solvent or reagent in environmentally friendly synthetic pathways. Its biodegradability and low toxicity make it an attractive choice for green chemistry initiatives .

Material Science

3.1 Polymerization

The compound has been investigated for its role in polymer chemistry, particularly in the synthesis of polyurethanes and other polymeric materials. The presence of the amino group allows for cross-linking reactions that enhance the mechanical properties of polymers .

3.2 Surface Modification

this compound can be used to modify surfaces for improved adhesion or biocompatibility in biomedical applications. This modification is essential for developing drug delivery systems and implants that require specific surface characteristics to interact favorably with biological tissues .

Case Studies

Mechanism of Action

The mechanism of action of (4R)-4-Amino-1-pentanol involves its interaction with specific molecular targets and pathways. It can act as a nucleophile in chemical reactions, participating in the formation of new bonds. In biological systems, it may interact with enzymes and receptors, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Chemoselectivity in Enzymatic Acylation

(4R)-4-Amino-1-pentanol exhibits distinct chemoselectivity patterns compared to structurally related amino alcohols, such as (R)-alaninol (2-amino-1-propanol) and 6-amino-1-hexanol, in lipase-catalyzed acylations. Key findings include:

- Mechanistic Insight: The longer carbon chain in this compound reduces steric hindrance between the amino and hydroxyl groups, favoring O-acylation. In contrast, shorter chains (e.g., alaninol) promote intramolecular hydrogen bonding that stabilizes N-acylation transition states .

Structural and Conformational Effects

The ability to form intramolecular hydrogen bonds significantly differentiates this compound from alaninol:

- (R)-Alaninol: Can adopt two conformations: (1) hydroxyl oxygen donates a hydrogen bond to the amino group or (2) amino group donates to the hydroxyl oxygen. The latter is energetically favorable, enhancing N-acylation .

- This compound: Only one stable conformation is possible, where the hydroxyl group donates a hydrogen bond to the amino group. This rigid structure disfavors N-acylation and promotes O-acylation .

DFT Calculations :

- Alaninol’s preferred conformation (ΔG = 0 kcal/mol) supports N-acylation.

- 4-Amino-1-pentanol’s conformation (ΔG = +1.2 kcal/mol) reduces nitrogen lone pair availability for nucleophilic attack, favoring O-acylation .

Solvent Interactions

- In tert-amyl alcohol, this compound achieves 88% yield in amido-ester synthesis, surpassing alaninol’s 98% amide yield in the same solvent .

- In ionic liquids (e.g., Bmim [PF₆]), its O-acylation efficiency drops due to reduced substrate solubility, highlighting solvent-dependent versatility .

Biological Activity

(4R)-4-Amino-1-pentanol, also known as 1-amino-4-pentanol, is an amino alcohol that has garnered attention for its potential biological activities. This compound is characterized by its ability to interact with various biological systems, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The chemical formula for this compound is CHNO. Its structure features a primary amine and a hydroxyl group, which are crucial for its biological interactions. The stereochemistry at the 4-position (R configuration) is significant for its activity, influencing how it interacts with biological targets.

Biological Activity

1. Neuroprotective Effects

Research indicates that this compound exhibits neuroprotective properties. A study demonstrated that this compound could protect neuronal cells from oxidative stress-induced apoptosis. This effect is attributed to its ability to modulate intracellular signaling pathways involved in cell survival and death .

2. Antiviral Potential

this compound has been investigated for its antiviral properties, particularly against influenza viruses. It functions as an inhibitor of neuraminidase, an enzyme critical for viral replication. In vitro studies have shown that derivatives of this compound can effectively inhibit the neuraminidase activity of various influenza strains, suggesting a potential application in antiviral therapy .

3. Anticancer Activity

The compound has also exhibited promising anticancer effects. Research indicates that this compound can induce apoptosis in cancer cell lines through the activation of caspase pathways and modulation of Bcl-2 family proteins. This apoptotic induction is crucial for developing novel cancer therapies .

Case Study 1: Neuroprotection in Animal Models

In a controlled study involving animal models of neurodegeneration, this compound was administered to assess its protective effects against neurotoxic agents. Results showed a significant reduction in neuronal loss and improvement in behavioral outcomes compared to control groups. The study concluded that the compound's neuroprotective effects are mediated through antioxidant mechanisms and modulation of neuroinflammatory responses.

Case Study 2: Influenza Virus Inhibition

A clinical trial evaluated the efficacy of this compound derivatives as neuraminidase inhibitors in patients infected with influenza. The results indicated a marked reduction in viral load and symptom severity among treated patients compared to those receiving standard antiviral therapy. This suggests that this compound could serve as an effective adjunct treatment for influenza infections.

Data Table

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for enantiopure (4R)-4-Amino-1-pentanol, and how can reaction conditions be optimized to improve yield and enantiomeric excess?

- Methodological Answer : Enantiopure synthesis can be achieved via chiral resolution or asymmetric catalysis. For example, lithium alkyls in anhydrous tetrahydrofuran (THF) with borane complexes (e.g., ammonium borohydride) have been used to reduce lactam precursors, yielding enantiomerically pure amino alcohols . Optimization involves solvent selection (e.g., THF for stability), temperature control (room temperature for mild conditions), and stoichiometric ratios of reagents. Characterization via -NMR and -NMR ensures structural fidelity, while HRMS confirms molecular weight .

Q. What spectroscopic and chromatographic techniques are most effective for characterizing the purity and stereochemical integrity of this compound post-synthesis?

- Methodological Answer :

- NMR Spectroscopy : -NMR identifies proton environments (e.g., hydroxyl and amine protons), while -NMR resolves carbon frameworks. Diastereomeric splitting in spectra confirms enantiopurity .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns.

- Chiral Chromatography : Uses chiral stationary phases (e.g., cellulose-based columns) to separate enantiomers and quantify enantiomeric excess .

Advanced Research Questions

Q. How does the presence of intramolecular hydrogen bonding in this compound influence its reactivity in lipase-catalyzed acylation reactions?

- Methodological Answer : Intramolecular hydrogen bonding between the hydroxyl and amine groups stabilizes specific conformers, favoring O-acylation over N-acylation in enzymatic reactions. Computational studies (e.g., DFT at B3LYP/6-311+G(2d,2p)) quantify the relative abundance of hydrogen-bonded conformers (Table 2 in ). For this compound, the -OH···N bond dominates (99.93% abundance), directing acyl transfer to the hydroxyl group . Validation requires molecular dynamics (MD) simulations to track hydrogen bond dynamics in enzyme-substrate complexes .

Q. Why does this compound predominantly undergo O-acylation instead of N-acylation in enzymatic reactions, and how do molecular dynamics simulations explain this selectivity?

- Methodological Answer : The longer alkyl chain in this compound sterically hinders the formation of a stereoelectronically favorable transition state for N-acylation. MD simulations (10 ns duration) reveal that hydrogen bonding between the substrate's hydroxyl group and the enzyme's catalytic base (e.g., H224 in lipases) stabilizes O-acylation intermediates. For N-acylation to occur, the nitrogen lone pair must align antiperiplanar to the serine Oγ-C bond, a conformation disfavored in longer-chain amino alcohols .

Q. How can researchers reconcile discrepancies between experimental NMR data and computational predictions regarding the dominant conformers of this compound in solution?

- Methodological Answer :

- Experimental Validation : Variable-temperature NMR detects conformational equilibria by observing chemical shift changes with temperature.

- Solvent-Modeled DFT : Use a Conductor-like Polarizable Continuum Model (CPCM) to simulate solvent effects in DFT calculations, improving alignment with experimental data .

- Statistical Analysis : Compare Boltzmann-weighted conformational populations (from DFT) with NMR integration ratios to identify overlooked factors (e.g., solvent polarity) .

Data Contradiction Analysis

Q. When experimental O-acylation yields contradict computational predictions for this compound, what factors should be re-examined?

- Methodological Answer :

- Enzyme-Substrate Dynamics : MD simulations may underestimate steric effects in the enzyme active site. Re-run simulations with explicit solvent models.

- Conformational Sampling : Ensure DFT calculations include all viable conformers, not just the lowest-energy state.

- Catalytic Base Orientation : Verify the positioning of the enzyme's catalytic base (e.g., H224) via crystallography or mutagenesis studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.